![molecular formula C11H22O2S B1605333 Octyl 3-mercaptopropionate CAS No. 71849-93-9](/img/structure/B1605333.png)
Octyl 3-mercaptopropionate
Overview
Description
Octyl 3-mercaptopropionate: is an organic compound with the molecular formula C11H22O2S . It is a mercaptoester, characterized by the presence of a thiol group (-SH) and an ester group (-COOR). This compound is often used as a chain transfer agent in polymerization processes, particularly in the production of polystyrene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with octanol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid , and is conducted under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 3-mercaptopropionate can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Emulsion Polymerization
iOMP is extensively utilized in the emulsion polymerization of styrene and methyl methacrylate (MMA). As a CTA, it helps control the molecular weight of the resulting polymers, leading to desired properties in the final products.
iOMP has also been shown to be effective in controlling the polymerization kinetics of MMA. Its low environmental impact makes it an attractive alternative compared to traditional CTAs.
Case Study: MMA Polymerization
In a study on MMA polymerization, iOMP was employed to regulate molecular weight while minimizing environmental concerns. The findings revealed that iOMP radicals exhibit lower reactivity compared to MMA-ended radicals, influencing the overall kinetics of the reaction .
Parameter | Value |
---|---|
Reaction Type | Unseeded Emulsion Polymerization |
Polymer Produced | Poly(methyl methacrylate) |
Environmental Impact | Low |
Stabilizers for Halogenated Resins
iOMP is also used as a stabilizer for halogenated resins, enhancing their thermal stability and performance in various applications.
Case Study: Halogenated Resin Stabilization
Research indicates that dimethyltin bis(iOMP) can stabilize chlorinated polyethylene and vinyl halide resins effectively, providing improved longevity and resistance to degradation during processing .
Resin Type | Stabilizer Used | Effect |
---|---|---|
Chlorinated Polyethylene | Dimethyltin bis(iOMP) | Enhanced thermal stability |
Vinyl Halide Resin | Dimethyltin bis(iOMP) | Improved processing longevity |
Biocidal Compositions
Further applications of iOMP include its use in biocidal compositions, particularly those designed for environments with significant human or animal contact. The compound's structure allows it to form stable biocidal agents that are effective yet safe.
Case Study: Biocidal Applications
A patent describes formulations using nitrosamine-free 3-isothiazolones derived from iOMP, showcasing its potential in creating safer biocidal products suitable for various applications .
Application | Product Type | Safety Feature |
---|---|---|
Biocidal Compositions | Isothiazolone-based | Nitrosamine-free formulation |
Mechanism of Action
The primary mechanism by which octyl 3-mercaptopropionate exerts its effects is through its thiol group. The thiol group can participate in various chemical reactions, including chain transfer during polymerization. This process involves the transfer of a growing polymer chain to the thiol group, effectively terminating the chain and starting a new one. This mechanism helps control the molecular weight distribution of the resulting polymer .
Comparison with Similar Compounds
- Butyl 3-mercaptopropionate
- Ethyl 3-mercaptopropionate
- Pentaerythritol tetrakis (3-mercaptopropionate)
Comparison: Octyl 3-mercaptopropionate is unique due to its longer alkyl chain compared to butyl and ethyl derivatives. This longer chain can impart different physical properties, such as increased hydrophobicity and lower volatility. Compared to pentaerythritol tetrakis (3-mercaptopropionate), this compound has a simpler structure, making it easier to synthesize and handle .
Biological Activity
Octyl 3-mercaptopropionate, a compound characterized by its thiol group (-SH) attached to a propionate chain, has garnered attention in various fields including biology, polymer chemistry, and materials science. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₁₃H₂₆O₂S
- Molecular Weight : 258.42 g/mol
- Physical State : Clear, colorless liquid with a characteristic odor.
The synthesis of this compound typically involves the esterification of 3-mercaptopropionic acid with octanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions to achieve optimal yields.
This compound exhibits biological activity primarily through its ability to form stable complexes with biological macromolecules. The thiol group allows for covalent bonding with proteins and lipids, influencing their structural integrity and functional properties. This interaction is particularly significant in the context of biological membranes where it can modulate membrane fluidity and protein interactions.
Biological Applications
-
Membrane Studies :
- This compound is utilized in the study of lipid bilayers and membrane proteins, providing insights into membrane dynamics and protein-lipid interactions.
-
Drug Delivery Systems :
- Its hydrophilic nature makes it suitable for formulating liposomes, enhancing the delivery of therapeutic agents across biological barriers.
- Polymer Chemistry :
Emulsion Polymerization Study
A study investigated the use of iso-octyl 3-mercaptopropionate (iOMP) as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA). The results indicated that iOMP effectively controlled molecular weights while exhibiting low environmental impact. The experimental data were supported by mathematical modeling that described the kinetics of the polymerization process .
Parameter | Value |
---|---|
Water Solubility (iOMP) | g/L |
Effective Propagation Constant | Decreased by 40% at |
Average Molecular Weight (Mn) | Controlled throughout reaction |
Biocompatibility Assessment
Research has highlighted the biocompatibility of this compound in various biological systems. It has shown lower toxicity levels compared to other thiol-containing compounds, making it a favorable candidate for biomedical applications.
Comparative Analysis with Similar Compounds
This compound can be compared with other mercaptans based on their structural features and biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butyl mercaptan | C₄H₁₀S | Used as an odorant; less toxic than octyl. |
Hexadecyl 3-mercaptopropionate | C₁₈H₃₆O₂S | Enhanced hydrophobicity; used in cosmetics. |
Iso-octyl 3-mercaptopropionate | C₁₃H₂₆O₂S | Chain transfer agent; lower environmental impact. |
Properties
IUPAC Name |
octyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSNYBMYBWJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71849-93-9 | |
Record name | Octyl 3-mercaptopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71849-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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